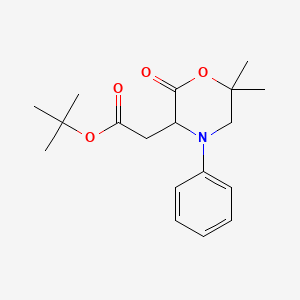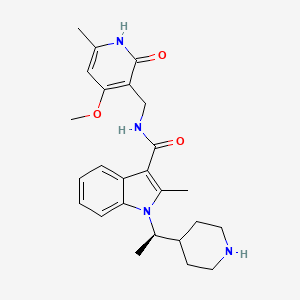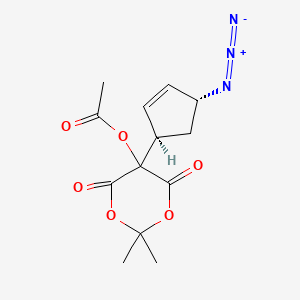![molecular formula C6H10ClNO B11827948 {6-Chloro-3-azabicyclo[3.1.0]hexan-1-yl}methanol](/img/structure/B11827948.png)
{6-Chloro-3-azabicyclo[3.1.0]hexan-1-yl}methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
{6-Chloro-3-azabicyclo[310]hexan-1-yl}methanol is a bicyclic compound featuring a chlorine atom and a hydroxymethyl group attached to a 3-azabicyclo[310]hexane skeleton
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-azabicyclo[3.1.0]hexane derivatives, including {6-Chloro-3-azabicyclo[3.1.0]hexan-1-yl}methanol, can be achieved through several methods. One common approach involves the annulation of a cyclopropane ring to an existing pyrrole or cyclopropane ring. This can be done using sulfur ylides, diazo compounds, or oxidative cyclopropanation with aryl methyl ketones in the presence of a copper catalyst .
Industrial Production Methods
Industrial production methods for such compounds often involve scalable reactions with high yields. For example, the intramolecular cyclopropanation of alpha-diazoacetates using Ru (II) catalysis has been developed for the efficient synthesis of related compounds .
Chemical Reactions Analysis
Types of Reactions
{6-Chloro-3-azabicyclo[3.1.0]hexan-1-yl}methanol can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: Chlorine atoms can be replaced with other substituents under appropriate conditions.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield ketones or carboxylic acids, while substitution could introduce new functional groups such as amines or ethers.
Scientific Research Applications
{6-Chloro-3-azabicyclo[3.1.0]hexan-1-yl}methanol has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: Its derivatives are studied for their potential biological activities, including antiviral and antibacterial properties.
Industry: It is used in the synthesis of materials with specific properties, such as polymers and catalysts.
Mechanism of Action
The mechanism of action of {6-Chloro-3-azabicyclo[3.1.0]hexan-1-yl}methanol involves its interaction with molecular targets, such as enzymes or receptors. The chlorine and hydroxymethyl groups play crucial roles in binding to these targets, influencing the compound’s biological activity. The exact pathways depend on the specific application and target molecule.
Comparison with Similar Compounds
Similar Compounds
3-Azabicyclo[3.1.0]hexane: Lacks the chlorine and hydroxymethyl groups, making it less reactive in certain contexts.
6,6-Dimethyl-3-azabicyclo[3.1.0]hexane: Contains methyl groups instead of chlorine and hydroxymethyl, leading to different chemical properties.
CHF2-substituted 3-azabicyclo[3.1.0]hexanes: These compounds have difluoromethyl groups, which can significantly alter their reactivity and biological activity.
Uniqueness
The presence of both chlorine and hydroxymethyl groups in {6-Chloro-3-azabicyclo[3.1.0]hexan-1-yl}methanol makes it unique compared to other similar compounds. These functional groups enhance its reactivity and potential for forming diverse derivatives, making it valuable for various applications in research and industry.
Properties
Molecular Formula |
C6H10ClNO |
|---|---|
Molecular Weight |
147.60 g/mol |
IUPAC Name |
(6-chloro-3-azabicyclo[3.1.0]hexan-1-yl)methanol |
InChI |
InChI=1S/C6H10ClNO/c7-5-4-1-8-2-6(4,5)3-9/h4-5,8-9H,1-3H2 |
InChI Key |
VMVOFYIFDPXKQB-UHFFFAOYSA-N |
Canonical SMILES |
C1C2C(C2(CN1)CO)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


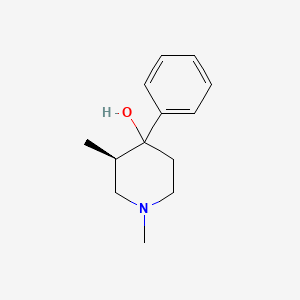
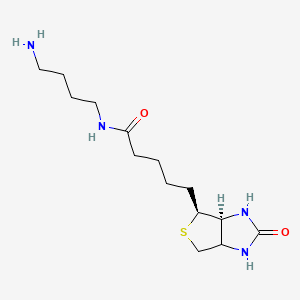
![methyl (4R)-4-iodo-4-[(2S)-4-methoxy-8-oxo-3,6-dihydro-2H-furo[3,4-g][1]benzofuran-2-yl]pentanoate](/img/structure/B11827876.png)

![sodium;(2S)-2-[(4-methoxy-4-oxobut-2-en-2-yl)amino]-2-phenylacetic acid](/img/structure/B11827883.png)
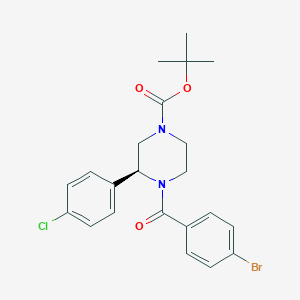
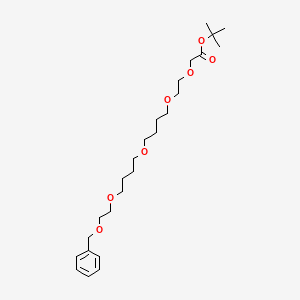
![{6-Phenyl-3-azabicyclo[3.1.0]hexan-1-yl}methanol](/img/structure/B11827892.png)
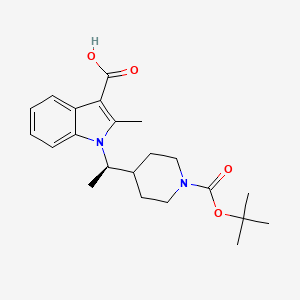
![2-Bromo-7-morpholinothiazolo[4,5-d]pyrimidin-5-amine](/img/structure/B11827906.png)
![N-[15-({2-[(3-{2-azatricyclo[10.4.0.0,]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl}-3-oxopropyl)carbamoyl]ethyl}(sulfo)amino)-15-oxo-3,6,9,12-tetraoxapentadecan-1-yl]-3-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)propanamide](/img/structure/B11827909.png)
